

An In-depth Technical Guide to the Immunomodulatory Effects of Triphala Extracts

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Triphal*

Cat. No.: *B15488642*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphala, a cornerstone of traditional Ayurvedic medicine, is a polyherbal formulation composed of the dried fruits of *Terminalia chebula*, *Terminalia bellerica*, and *Emblica officinalis*. Emerging scientific evidence has illuminated the profound immunomodulatory properties of **Triphala** extracts, showcasing their potential in the regulation of both innate and adaptive immune responses. This technical guide provides a comprehensive overview of the current understanding of **Triphala**'s effects on the immune system, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this ancient remedy.

Introduction

The immune system is a complex network of cells, tissues, and organs that work in concert to defend the body against pathogens and other foreign invaders. Its balanced functioning is critical for maintaining health, and dysregulation can lead to a spectrum of diseases, from immunodeficiency to autoimmunity and chronic inflammation. Immunomodulators, agents that can modify the immune response, are therefore of significant therapeutic interest. **Triphala** has been traditionally used for a wide range of ailments, and modern research is beginning to validate its role as a potent immunomodulatory agent. Its effects are multifaceted,

encompassing the enhancement of phagocytic activity, modulation of cytokine production, and regulation of key signaling pathways involved in immunity and inflammation. This guide will delve into the scientific basis for these effects, presenting data in a structured format to facilitate analysis and future research.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative findings from key preclinical studies investigating the immunomodulatory effects of **Triphala** extracts.

Table 1: In Vitro Effects of Triphala Extract on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Cytokine	Control (LPS only) (pg/mL)	Triphala (100 µg/mL) + LPS (pg/mL)	Triphala (200 µg/mL) + LPS (pg/mL)	Triphala (300 µg/mL) + LPS (pg/mL)	Reference
TNF-α	2850 ± 142.5	2137.5 ± 106.9	1567.5 ± 78.4	950 ± 47.5	[1] [2]
IL-1β	2100 ± 105	1575 ± 78.8	1155 ± 57.8	630 ± 31.5	[1] [2]
IL-6	3200 ± 160	2400 ± 120	1760 ± 88	1024 ± 51.2	[1] [2]
MCP-1	1800 ± 90	1350 ± 67.5	990 ± 49.5	576 ± 28.8	[1] [2]
VEGF	1500 ± 75	1125 ± 56.3	825 ± 41.3	480 ± 24	[1] [2]

Data are presented as mean ± standard deviation.

Table 2: In Vivo Effects of Triphala on Immune Parameters in Animal Models

Parameter	Animal Model	Control Group	Triphala-Treated Group (Dose)	Outcome	Reference
Delayed-Type Hypersensitivity (DTH)	Mice	Adjuvant-induced arthritis	1 g/kg body weight	Significant inhibition of paw edema, indicating suppression of cell-mediated immunity.[3][4]	[3][4]
Humoral Immune Response	Mice	Immunized with SRBC	500 & 1000 mg/kg body weight	Dose-dependent significant inhibition of antibody titer.[3]	[3]
Neutrophil Adherence	Rats	Noise-stress induced	1 g/kg/day for 48 days	Significantly prevented the stress-induced suppression of neutrophil adherence.[5][6]	[5][6]
Neutrophil Phagocytosis (Avidity Index)	Rats	Normal	1 g/kg/day for 48 days	Significantly enhanced avidity index.[5][6]	[5][6]

Nitroblue Tetrazolium (NBT) Reduction	Rats	Noise-stress induced	1 g/kg/day for 48 days	Significantly prevented the stress- induced suppression of NBT reduction, indicating restored ROS production.[5]	[5]
Complement Activity	Mice	Arthritic control	500 & 1000 mg/kg body weight	Significant dose- dependent inhibition of complement activity.[3]	[3]

SRBC: Sheep Red Blood Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the immunomodulatory effects of **Triphala**.

In Vitro Macrophage Cytokine Production Assay

Objective: To quantify the effect of **Triphala** extract on the production of pro-inflammatory cytokines by macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **Triphala** extract (standardized)

- Lipopolysaccharide (LPS) from E. coli
- ELISA kits for TNF- α , IL-1 β , IL-6, MCP-1, and VEGF
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×10^4 cells/well and incubate for 24 hours to allow for adherence.^[7]
- Treatment: Pre-treat the cells with varying concentrations of **Triphala** extract (e.g., 100, 200, 300 $\mu\text{g/mL}$) for 2 hours.^{[2][7]}
- Stimulation: Add LPS (1 $\mu\text{g/mL}$) to the wells (except for the negative control) to induce an inflammatory response and incubate for 24 hours.^{[1][7]}
- Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
- ELISA: Perform ELISA for each cytokine according to the manufacturer's instructions. Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in pg/mL by comparing the absorbance of the samples to a standard curve.

In Vivo Delayed-Type Hypersensitivity (DTH) Assay

Objective: To assess the effect of **Triphala** on cell-mediated immunity in an animal model.

Materials:

- Swiss albino mice

- Complete Freund's Adjuvant (CFA)
- **Triphala** extract
- Plethysmometer or Vernier calipers
- Oral gavage needles

Procedure:

- Sensitization: Induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw of the mice.[3][8]
- Treatment: Administer **Triphala** extract orally (e.g., 1 g/kg body weight) daily for a specified period (e.g., 8 days, from day 11 to 18 after adjuvant injection).[4] A control group receives the vehicle.
- Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or Vernier calipers at regular intervals (e.g., daily) before and after treatment.[8]
- Data Analysis: Calculate the percentage inhibition of paw edema in the **Triphala**-treated group compared to the control group. A significant reduction in paw edema indicates an immunosuppressive effect on cell-mediated immunity.

Neutrophil Function Assays

3.3.1. Neutrophil Adhesion Assay

Objective: To evaluate the effect of **Triphala** on the adherence of neutrophils.

Materials:

- Whole blood from rats
- Nylon fibers (e.g., from a sterile syringe filter)
- Incubator (37°C)

- Automated hematology analyzer

Procedure:

- Blood Collection: Collect heparinized whole blood from control and **Triphala**-treated rats.
- Initial Neutrophil Count: Determine the total and differential leukocyte counts, including the neutrophil count, using a hematology analyzer.
- Incubation with Nylon Fibers: Incubate a known volume of blood with a pre-weighed amount of nylon fibers in a test tube for 15 minutes at 37°C.[\[9\]](#)[\[10\]](#)
- Final Neutrophil Count: After incubation, determine the neutrophil count in the blood that has not adhered to the fibers.
- Data Analysis: Calculate the percentage of neutrophil adherence using the formula: % Adherence = [(Initial Neutrophil Count - Final Neutrophil Count) / Initial Neutrophil Count] x 100

3.3.2. Nitroblue Tetrazolium (NBT) Reduction Assay

Objective: To assess the respiratory burst activity (production of reactive oxygen species) of neutrophils.

Materials:

- Neutrophil suspension
- Nitroblue tetrazolium (NBT) solution (0.1%)
- Phosphate-buffered saline (PBS)
- Microscope slides
- Light microscope

Procedure:

- Neutrophil Isolation: Isolate neutrophils from the whole blood of control and **Triphala**-treated animals.
- Incubation with NBT: Mix the neutrophil suspension with the NBT solution and incubate at 37°C for 15-30 minutes.[\[11\]](#)[\[12\]](#)
- Smear Preparation: Prepare a smear of the cell suspension on a glass slide and allow it to air dry.
- Counterstaining: Counterstain the smear with a suitable stain (e.g., Safranin).
- Microscopic Examination: Examine the slide under a light microscope and count the number of NBT-positive cells (containing blue formazan deposits) out of a total of 200 neutrophils.
- Data Analysis: Express the result as the percentage of NBT-positive neutrophils.

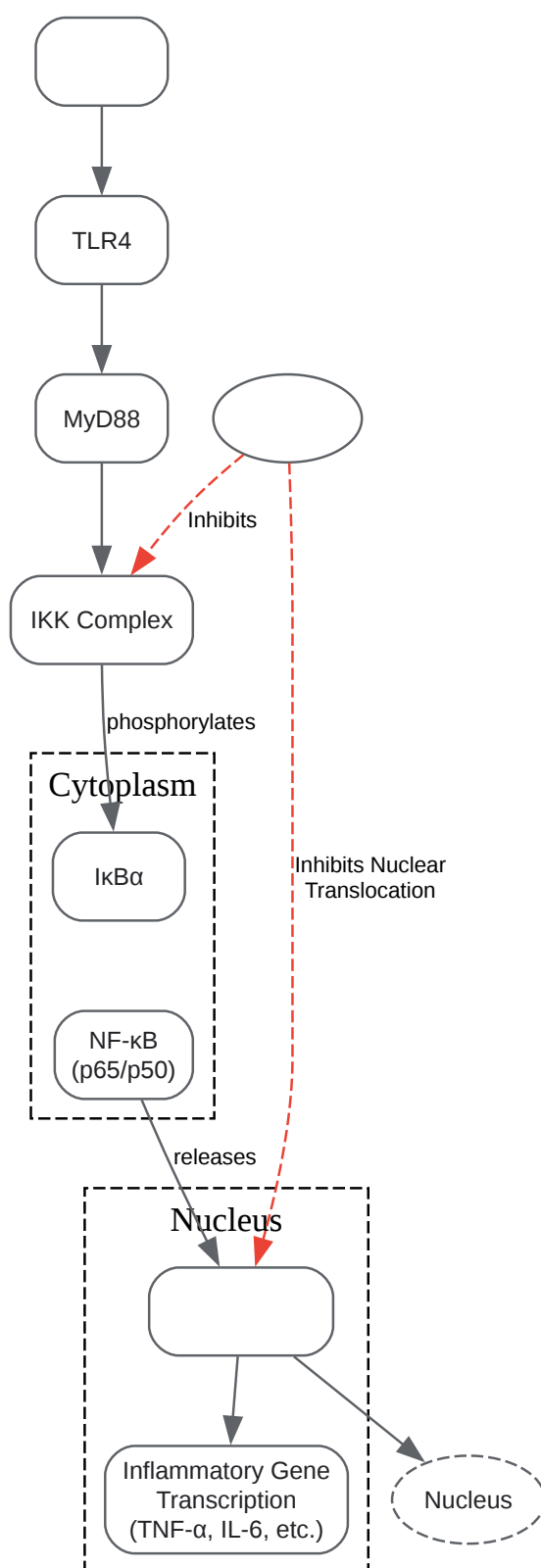
Signaling Pathways and Molecular Mechanisms

Triphala exerts its immunomodulatory effects by targeting key intracellular signaling pathways that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines and enzymes.[\[2\]](#)

Triphala has been shown to inhibit the activation of the NF-κB pathway.[\[2\]](#)[\[13\]](#) Studies have demonstrated that **Triphala** extract can prevent the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[\[2\]](#) This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α, IL-1β, IL-6, and iNOS.[\[2\]](#)



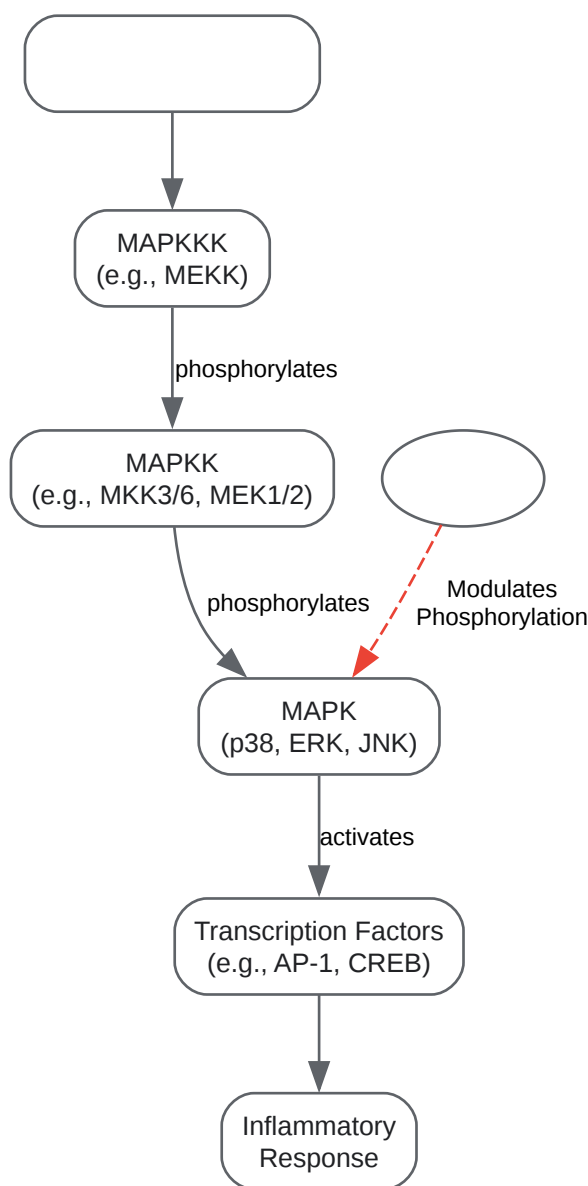
[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB Signaling Pathway by **Triphala**.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases can lead to the expression of inflammatory mediators.

Evidence suggests that **Triphala** can modulate the MAPK pathway.^[14] Specifically, studies have shown that **Triphala** can influence the phosphorylation of ERK and p38 MAPK in certain cell types.^{[14][15]} By regulating the activation of these kinases, **Triphala** can control the downstream expression of inflammatory genes. The precise mechanisms and the full extent of **Triphala**'s interaction with the MAPK pathway are still under investigation and represent a promising area for future research.

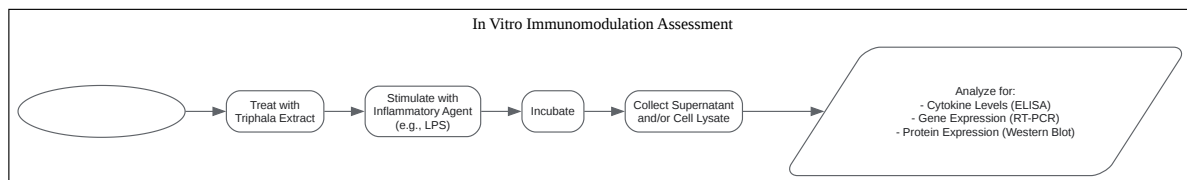


[Click to download full resolution via product page](#)

Caption: Modulation of the MAPK Signaling Pathway by **Triphala**.

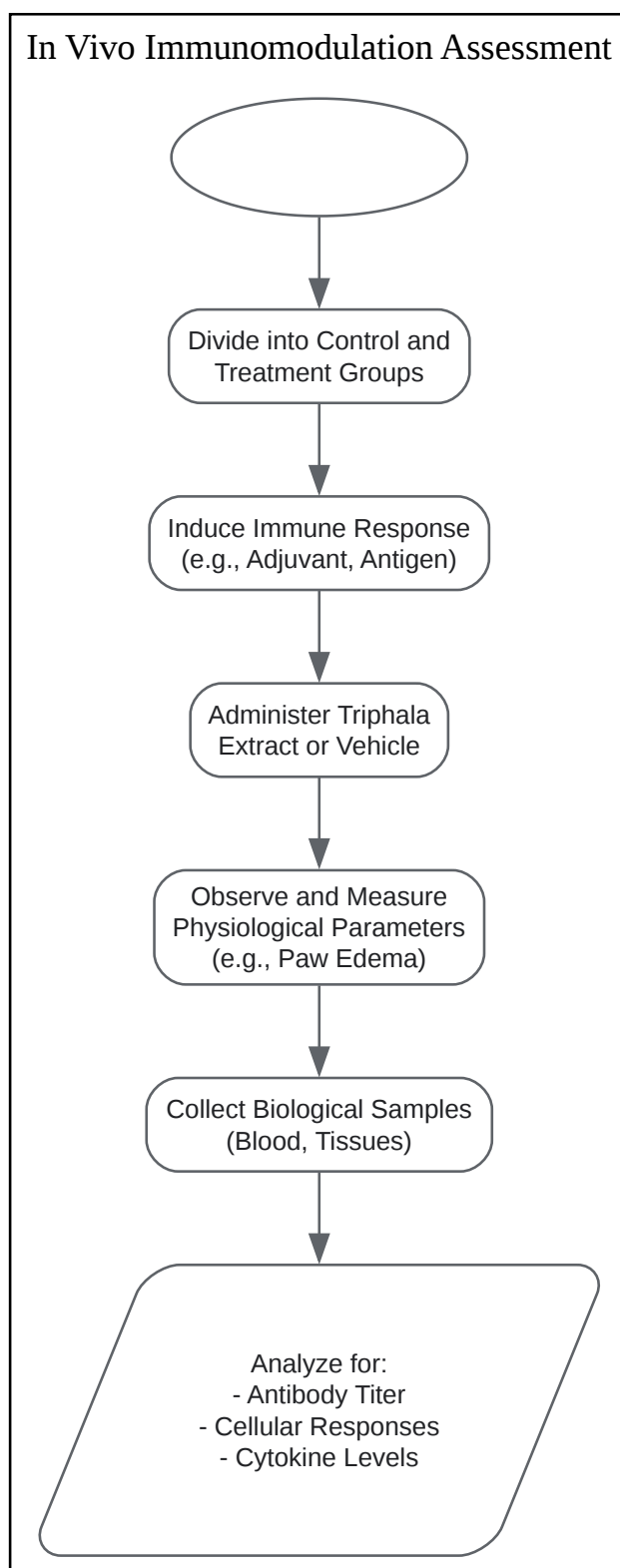
Experimental Workflow Visualization

The following diagrams illustrate the general workflows for key experimental procedures used to assess the immunomodulatory effects of **Triphala**.



[Click to download full resolution via product page](#)

Caption: General Workflow for In Vitro Immunomodulation Assays.



[Click to download full resolution via product page](#)

Caption: General Workflow for In Vivo Immunomodulation Assays.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the immunomodulatory potential of **Triphala** extracts. Its ability to modulate key immune cells and suppress inflammatory responses through the inhibition of critical signaling pathways like NF- κ B and MAPK highlights its promise as a source for the development of novel therapeutics for a variety of immune-related disorders. The quantitative data and detailed protocols provided herein offer a solid foundation for further research in this area.

Future investigations should focus on:

- **Clinical Trials:** Well-designed clinical trials are necessary to translate the promising preclinical findings into human applications and to establish safe and effective dosages.
- **Bioactive Constituent Identification:** Further research is needed to identify and isolate the specific bioactive compounds within **Triphala** that are responsible for its immunomodulatory effects and to elucidate their individual and synergistic mechanisms of action.
- **Advanced Mechanistic Studies:** Deeper investigation into the molecular targets of **Triphala** within the immune signaling network will provide a more complete understanding of its therapeutic potential.
- **Standardization of Extracts:** The development of standardized **Triphala** extracts with consistent phytochemical profiles is crucial for ensuring the reproducibility and reliability of research findings and for the future development of **Triphala**-based therapeutics.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this ancient Ayurvedic remedy for the benefit of modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Triphala herbal extract suppresses inflammatory responses in LPS-stimulated RAW 264.7 macrophages and adjuvant-induced arthritic rats via inhibition of NF- κ B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Antiinflammatory effect of the Indian Ayurvedic herbal formulation Triphala on adjuvant-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Immunomodulatory Effects of Triphala and its Individual Constituents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Evaluation of Anti-Inflammatory and Antinociceptive Activity of Triphala Recipe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The neutrophil adherence assay as a method for detecting unique anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of the Nitroblue Tetrazolium Test in Blood Granulocytes for Discriminating Bacterial and Non-Bacterial Neutrophilic Dermatitis [mdpi.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Antiinflammatory effect of the Indian Ayurvedic herbal formulation Triphala on adjuvant-induced arthritis in mice | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Immunomodulatory Effects of Triphala Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15488642#immunomodulatory-effects-of-triphala-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com